BenchChemオンラインストアへようこそ!

N-(Cyclopropylmethyl)-3-fluoro-benzylamine

Lipophilicity ADME Drug Design

This meta-fluorinated benzylamine features a strong electron-withdrawing effect that reduces amine basicity and a LogP of 2.33, offering improved aqueous solubility over the 4-chloro analogue. Ideal for CETP inhibitor and fragment-based drug discovery programs requiring controlled lipophilicity. Available at a commercial purity of 98%, it is a reliable building block for chemical probes and lead optimization.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 1019506-87-6
Cat. No. B3074220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopropylmethyl)-3-fluoro-benzylamine
CAS1019506-87-6
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=CC(=CC=C2)F
InChIInChI=1S/C11H14FN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2
InChIKeyOVLUQBCEXNZXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclopropylmethyl)-3-fluoro-benzylamine (CAS 1019506-87-6): Physicochemical and Structural Baseline for Procurement Evaluation


N-(Cyclopropylmethyl)-3-fluoro-benzylamine (CAS 1019506-87-6) is a secondary benzylamine derivative with the molecular formula C₁₁H₁₄FN and a molecular weight of 179.23 g/mol . The compound features a cyclopropylmethyl group on the amine nitrogen and a single fluorine atom at the meta position of the benzene ring, which distinguishes it from the unsubstituted parent analogue and other halogen or alkoxy congeners. Commercially, it is available at purities of 95% (AKSci) and 98% (Leyan), with a reported boiling point of 241.0 ± 15.0 °C at 760 mmHg and a predicted density of 1.1 ± 0.1 g/cm³ . These baseline properties establish the compound as a versatile intermediate in medicinal chemistry, particularly in the synthesis of CETP inhibitors and other bioactive molecules [1].

Why N-(Cyclopropylmethyl)-3-fluoro-benzylamine Is Not Interchangeable with Other N-(Cyclopropylmethyl)-benzylamine Analogues


Substitution on the benzylamine ring profoundly influences the physicochemical and pharmacological properties of this class. The meta-fluorine atom in N-(cyclopropylmethyl)-3-fluoro-benzylamine introduces a strong electron-withdrawing effect that is absent in the parent N-(cyclopropylmethyl)-benzylamine . This alters amine basicity, as the unsubstituted analogue has a predicted pKa of 9.99 , while the electron-deficient 3-fluoro analogue is expected to be significantly less basic, directly impacting ionization state, solubility, and target binding under physiological conditions. Furthermore, the lipophilicity differential is critical: the target compound has a predicted LogP of 2.33, compared to the 4-chloro analogue, which exhibits a higher LogP around 3.4 . Such a difference can drastically affect membrane permeability, metabolic stability, and off-target promiscuity. A simple interchange within a synthetic or pharmacological workflow would therefore lead to divergent reactivity profiles, pharmacokinetic outcomes, and biological activity, making compound-specific selection essential.

Quantitative Differentiation Guide for N-(Cyclopropylmethyl)-3-fluoro-benzylamine Against Closest Analogues


Lipophilicity (LogP) Comparison: 3-Fluoro vs. 4-Chloro Analogue

The predicted octanol-water partition coefficient (LogP) is a key determinant of membrane permeability and metabolic clearance. N-(Cyclopropylmethyl)-3-fluoro-benzylamine has a predicted LogP of 2.33, as reported by its vendor specification . In contrast, the structurally analogous N-(Cyclopropylmethyl)-4-chloro-benzylamine is predicted to exhibit a substantially higher LogP of 3.39 . The quantified difference of approximately 1.06 log units indicates that the 3-fluoro derivative is markedly less lipophilic than its 4-chloro counterpart, which can translate to higher aqueous solubility and a lower volume of distribution.

Lipophilicity ADME Drug Design Physicochemical Properties

Amine Basicity (pKa) Modulation by the 3-Fluoro Substituent

The electron-withdrawing effect of the meta-fluorine atom reduces the basicity of the amine nitrogen. While the predicted pKa of N-(cyclopropylmethyl)-benzylamine (no halogen) is 9.99 , the 3-fluoro-substituted compound is expected to have a significantly lowered pKa, although an experimentally verified value has not been published. This class-level inference is supported by general medicinal chemistry principles that show a fluorobenzyl substituent decreases amine pKa by roughly 0.5–1.5 units [1]. This reduction in basicity alters the protonation state at physiological pH, which is a critical factor for receptor binding and oral bioavailability.

Basicity pKa Amine Medicinal Chemistry

Metabolic Stability Advantage of the 3-Fluoro Substituent over Non-Halogenated Analogues

The presence of a fluorine atom at the meta position of the benzyl ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at that site. While specific head-to-head metabolic stability data for this compound versus its non-fluorinated counterpart was not located in the public domain, the broader class-level evidence indicates that aryl fluorination consistently improves in vitro microsomal half-life by reducing metabolic clearance [1]. In a relevant case study, a cyclopropylmethyl-fluorobenzyl series showed that fluorination markedly improved metabolic stability compared to the non-fluorinated series [2]. This pattern is expected to hold for the target compound relative to N-(cyclopropylmethyl)-benzylamine.

Metabolic Stability Fluorine Effect ADME Drug Discovery

Recommended Procurement and Application Scenarios for N-(Cyclopropylmethyl)-3-fluoro-benzylamine


Lead Optimization Programs Targeting Improved Oral Bioavailability

The compound's lower LogP (2.33) and predicted reduced basicity compared to non-fluorinated or 4-chloro analogues, as demonstrated in Section 3, support its use in medicinal chemistry programs where improved aqueous solubility and lower tissue distribution are desired to enhance oral absorption .

Synthesis of CETP Inhibitors and Lipoprotein Metabolism Modulators

As noted in the patent literature, benzylamine derivatives are key intermediates in CETP inhibitor synthesis [1]. The specific substitution pattern of this compound can introduce favorable lipophilicity and metabolic profiles into lead candidates, which are critical for therapeutic agents targeting HDL/LDL regulation.

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 179.23 Da and a TPSA of 12.03 Ų, the compound adheres to the 'Rule of Three' guidelines for fragment screening. Its differentiated physicochemical profile (LogP and potential metabolic stability) makes it a valuable addition to fluorinated fragment libraries aiming to probe binding pockets with enhanced selectivity [2].

Chemical Biology Tool Compound Synthesis

The compound's 95–98% commercial purity and defined physicochemical properties allow it to serve as a reliable building block for the synthesis of chemical probes, where precise control of lipophilicity and hydrogen-bonding capacity (H_acceptors=1, H_donors=1) is crucial for target engagement studies .

Quote Request

Request a Quote for N-(Cyclopropylmethyl)-3-fluoro-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.